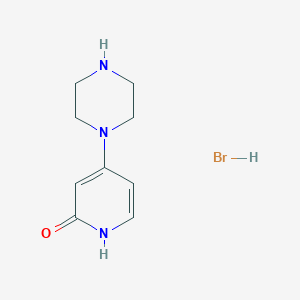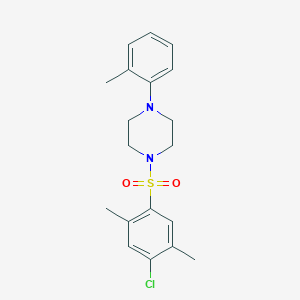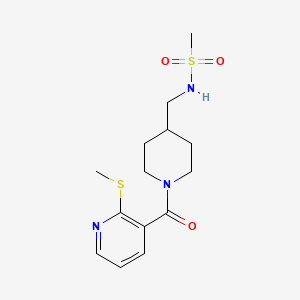
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C16H13ClF2N2O3S and its molecular weight is 386.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Screening
Compounds structurally related to "N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide" have been synthesized and evaluated for their antimicrobial properties. One study synthesized a series of derivatives and screened them for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their inhibitory action against several strains of fungi. These derivatives showed potential therapeutic intervention for the treatment of microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Another research synthesized compounds that, upon preliminary results, exhibited promising antibacterial activities, suggesting their further consideration as prospective antimicrobials (Patel & Dhameliya, 2010).
Role in Synthesis of Biologically Active Compounds
Research into compounds with a similar structural basis involves their use in the synthesis of biologically active compounds, such as those with potential antimicrobial properties. For example, a study described the synthesis and antimicrobial screening of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, indicating significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Fluorobenzamides as Antimicrobial Analogs
Another study focused on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating their promising antimicrobial analogs. This research found that certain compounds were most active against selected bacterial and fungal strains, highlighting the importance of fluorine atoms in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Exploration in Antiviral Activities
Additionally, the exploration of derivatives for antiviral activities is a significant area of research. A series of new derivatives were synthesized and evaluated against various RNA and DNA viruses, with certain compounds showing potent antiviral activities. This research opens pathways for future antiviral drug developments based on these structural frameworks (Ibba et al., 2018).
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O3S/c17-12-4-3-11(9-15(12)21-6-1-7-25(21,23)24)20-16(22)10-2-5-13(18)14(19)8-10/h2-5,8-9H,1,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXGVQJVHPRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2468641.png)

![Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2468644.png)
![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2468645.png)
![N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2468647.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2468652.png)
![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)
![1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2468656.png)



